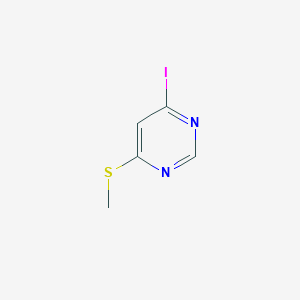

4-Iodo-6-methylsulfanyl-pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in the chemical and life sciences. nih.govbenthamscience.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is integral to the structure of DNA and RNA. researchgate.net This biological prevalence has established pyrimidine as a "privileged scaffold," inspiring the development of numerous synthetic derivatives with significant therapeutic potential. nih.govresearchgate.net In medicinal chemistry, pyrimidine derivatives are extensively investigated for a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. tandfonline.commdpi.com The versatile nature of the pyrimidine ring allows for structural modifications that can fine-tune the biological activity, making it a frequent target in drug discovery and development programs. benthamscience.commdpi.com Many pyrimidine-based compounds have been successfully developed as chemotherapeutic agents, such as the well-known anticancer drug 5-fluorouracil. nih.govresearchgate.net

Overview of Halogenated and Alkylsulfanyl Pyrimidines in Synthetic Chemistry

Halogenated pyrimidines are exceptionally valuable building blocks in organic synthesis. nih.govrsc.org The carbon-halogen bond serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). rsc.orgnih.gov These reactions enable the straightforward introduction of diverse substituents, facilitating the construction of complex molecular architectures and the generation of libraries of compounds for screening purposes. nih.gov The regioselectivity of halogenation on the pyrimidine ring can be controlled, allowing for the synthesis of specific isomers. rsc.org The reactivity of the halogen is dependent on its nature (I > Br > Cl) and its position on the pyrimidine ring, providing chemists with tunable reactivity. acs.org

Alkylsulfanyl pyrimidines, also known as alkylthio pyrimidines, are another important class of intermediates. nih.gov The sulfur-containing group can be readily modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone. asianpubs.orgresearchgate.net These oxidized derivatives are highly activated towards nucleophilic aromatic substitution, where the sulfinyl or sulfonyl group acts as an excellent leaving group. researchgate.net This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and carbanions, further expanding the synthetic utility of the pyrimidine scaffold. asianpubs.orgresearchgate.net The combination of a halogen atom and an alkylsulfanyl group on the same pyrimidine ring, as seen in the title compound, creates a bifunctional scaffold with orthogonal reactivity, offering significant strategic advantages in multistep syntheses.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXELSPZUGVLZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 4 Iodo 6 Methylsulfanyl Pyrimidine

De Novo Synthesis Approaches to the Pyrimidine Core Incorporating Specific Functionalities

The fundamental approach to constructing the pyrimidine ring system from acyclic precursors is known as de novo synthesis. These methods allow for the incorporation of desired functionalities either during or immediately after the ring-forming reaction.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The most prevalent method for constructing the pyrimidine core involves the cyclocondensation of a 1,3-dielectrophilic species with a compound containing an N-C-N fragment. organic-chemistry.org A common strategy begins with the reaction of a β-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or thiourea (B124793) derivative.

For the synthesis of a precursor to this compound, a plausible route starts with a β-dicarbonyl compound that can be readily converted to a pyrimidinone. For instance, the condensation of malonic acid derivatives with thiourea can yield a thiobarbituric acid derivative. This intermediate can then be manipulated to introduce the required substituents. The general principle of this cyclocondensation is outlined in the following reaction:

This initial cyclization sets the stage for subsequent modifications to introduce the iodo and methylsulfanyl groups at the desired positions.

Multicomponent Reactions Leading to Substituted Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyrimidines in a single step from three or more starting materials. baranlab.orgwikipedia.org These reactions are particularly valuable for creating libraries of diverse pyrimidine derivatives for screening purposes.

A notable example is the Biginelli reaction, which traditionally involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. baranlab.org Modern variations of MCRs allow for greater complexity and substitution patterns. For instance, a one-pot synthesis of 4,5-disubstituted pyrimidines can be achieved from a ketone and formamidine (B1211174) acetate (B1210297), highlighting the versatility of these methods. wikipedia.org While a direct MCR for this compound is not prominently reported, the principles of MCRs could be adapted to construct a pyrimidine core with precursors to the iodo and methylsulfanyl groups already in place.

Post-Cyclization Functionalization Strategies for Pyrimidine Scaffolds

Following the initial synthesis of the pyrimidine ring, post-cyclization functionalization is a common and powerful strategy to introduce or modify substituents at specific positions. This approach is particularly relevant for the synthesis of this compound.

Introduction of Iodine Substituents via Halogenation Reactions

The introduction of an iodine atom onto the pyrimidine ring can be achieved through various halogenation methods. Direct iodination of an activated pyrimidine ring is possible, though regioselectivity can be a challenge.

A more controlled and widely used method for introducing an iodine at position 4 is through a halogen exchange reaction, specifically the Finkelstein reaction. byjus.comorganic-chemistry.orgnih.gov This SN2 reaction involves treating a 4-chloropyrimidine (B154816) derivative with an iodide salt, such as sodium iodide, typically in a solvent like acetone (B3395972) where the resulting sodium chloride is poorly soluble, thus driving the reaction to completion. byjus.comorganic-chemistry.org

Starting with a 4-chloro-6-methylsulfanylpyrimidine intermediate, the Finkelstein reaction provides a direct route to the target compound.

| Reactant | Reagents | Solvent | Conditions | Product |

| 4-Chloro-6-methylsulfanyl-pyrimidine | Sodium Iodide (NaI) | Acetone | Reflux | This compound |

This interactive table summarizes the typical conditions for the Finkelstein reaction to produce this compound.

Incorporation of Methylsulfanyl Groups via Nucleophilic Substitution of Halogens

The methylsulfanyl (or methylthio) group is commonly introduced onto the pyrimidine ring via nucleophilic substitution of a halogen atom, typically chlorine. The sulfur nucleophile, sodium thiomethoxide (NaSMe), readily displaces a chloride at the electron-deficient C4 or C6 positions of the pyrimidine ring.

A key intermediate, 4,6-dichloropyrimidine, can be selectively functionalized. By controlling the stoichiometry and reaction conditions, it is possible to substitute one of the chloro groups with the methylsulfanyl group, yielding 4-chloro-6-methylsulfanylpyrimidine. This intermediate is then poised for the subsequent introduction of iodine.

| Reactant | Reagents | Solvent | Conditions | Product |

| 4,6-Dichloropyrimidine | Sodium Thiomethoxide (NaSMe) | Isopropanol | Room Temperature | 4-Chloro-6-methylsulfanylpyrimidine |

This interactive table outlines a representative procedure for the synthesis of the key intermediate, 4-chloro-6-methylsulfanylpyrimidine.

The reactivity of halogens at different positions on the pyrimidine ring can vary, allowing for selective transformations. The chloro groups at positions 4 and 6 are generally more susceptible to nucleophilic attack than a halogen at position 5.

Regioselective Synthesis Protocols for Positional Isomers

The regioselective synthesis of disubstituted pyrimidines like this compound is highly dependent on the strategic choice of starting materials and the sequence of functionalization steps. The inherent reactivity of the pyrimidine ring dictates the preferred positions for both electrophilic and nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is the dominant mechanism for the introduction of substituents like the methylsulfanyl group onto a halopyrimidine. The electron-withdrawing nature of the ring nitrogens makes the C2, C4, and C6 positions electron-deficient and thus activated towards nucleophilic attack. rsc.orgnih.gov

The synthesis of this compound typically proceeds through a regioselective pathway starting from 4,6-dichloropyrimidine. rsc.org The first nucleophilic substitution with sodium thiomethoxide preferentially occurs at one of the chloro-substituted positions. Subsequent Finkelstein reaction with sodium iodide then replaces the remaining chloro group. The control of stoichiometry in the first step is crucial to favor monosubstitution.

Application of Green Chemistry Principles in Synthetic Routes

Traditional methods for synthesizing pyrimidine derivatives have often been criticized for their environmental impact, which includes the use of hazardous solvents and toxic reagents, significant waste production, and high energy consumption. rasayanjournal.co.inresearchgate.net In response, the principles of green chemistry have been increasingly applied to develop more sustainable and efficient synthetic routes. rasayanjournal.co.innih.gov These principles provide a framework for designing chemical processes that minimize risk and pollution at every stage. researchgate.net

The application of green chemistry to pyrimidine synthesis focuses on several key areas: the use of catalysts, multicomponent reactions (MCRs), alternative energy sources, and the reduction or elimination of hazardous solvents. rasayanjournal.co.in

Catalytic Approaches: Catalysis is a cornerstone of green chemistry, aiming to enhance reaction rates and selectivity while minimizing waste. A variety of catalytic systems have been developed for pyrimidine synthesis.

Heterogeneous Catalysts: Porous poly-melamine-formaldehyde (mPMF) has been used as a recyclable heterogeneous catalyst for producing triazolopyrimidines under environmentally friendly ball milling conditions, maintaining its efficiency for up to five cycles. rasayanjournal.co.inresearchgate.net

Homogeneous Catalysts: Pincer complexes, such as those involving iridium (PNP–Ir), have proven highly efficient in catalyzing the multicomponent synthesis of pyrimidines from alcohols and amidines, yielding up to 93% isolated product. acs.org Other metal catalysts, including those based on zinc (ZnCl₂) and iron, have also been utilized to facilitate the eco-friendly construction of pyrimidine rings under mild conditions. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry because they combine three or more reactants in a single operation to form a product that incorporates most or all of the starting materials. rasayanjournal.co.inacs.org This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation. nih.gov MCRs have been successfully used to synthesize a variety of substituted pyrimidines, including 4-substituted aminopyrido[2,3-d]pyrimidines, under solvent-free conditions, offering high yields in a short time. mdpi.comacs.org

Alternative Energy Sources and Solvents: To address the high energy demands and hazardous waste associated with conventional heating and solvents, green methodologies employ alternative energy sources and safer media.

Microwave and Ultrasound Irradiation: These techniques can dramatically shorten reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional methods. rasayanjournal.co.innih.govnih.gov

Solvent-Free and Greener Solvents: Performing reactions under solvent-free conditions, for example by using grindstone chemistry or ball milling, eliminates solvent-related waste and hazards. researchgate.netmdpi.comresearchgate.net When a solvent is necessary, "green solvents" like ionic liquids are explored for their low toxicity and biodegradability. rasayanjournal.co.in

The following table summarizes various green chemistry approaches applied to the synthesis of pyrimidine derivatives, highlighting the diversity of sustainable strategies being developed.

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Yield | Citation(s) |

| Catalysis | Iridium-Pincer Complex | Amidines, Alcohols | Substituted Pyrimidines | High regioselectivity, uses renewable feedstocks (alcohols). | Up to 93% | acs.org |

| Multicomponent Reaction | Solvent-free | 2-Aminopyridines, Triethyl orthoformate, Primary amines | 4-Substituted Aminopyrido[2,3-d]pyrimidines | Eco-friendly, short reaction time, good yields. | 61-85% | mdpi.com |

| Ultrasound-Assisted Synthesis | Ammonium acetate in ethanol | 2-Amino-benzothiazole, Aldehydes, Active methylene (B1212753) compounds | Benzo nih.govacs.orgthiazolo[3,2-a]pyrimidine analogues | Short reaction time (10-15 min), room temperature, excellent yields. | 94-97% | researchgate.net |

| Solvent-Free Grinding | CuCl₂·2H₂O / HCl | Aldehyde, Urea/Thiourea, 1,3-Dicarbonyl compounds | Dihydropyrimidinones (DHPMs) | Mild, eco-friendly conditions, no solvent waste. | High | researchgate.net |

| Mechanochemical Reaction | N/A (Ball Milling) | Alkyl halides | 4-Alkylpyrimidines | Avoids bulk solvents, regioselective. | - | nih.gov |

These innovative approaches demonstrate a significant shift towards more sustainable practices in the synthesis of pyrimidines and related heterocyclic compounds, aligning chemical manufacturing with the goals of environmental protection and economic feasibility. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways of 4 Iodo 6 Methylsulfanyl Pyrimidine

Reactivity Profiles of the Iodine Substituent at C-4

The carbon-iodine bond at the C-4 position of the pyrimidine (B1678525) ring is the primary site of reactivity for many synthetic transformations. The electron-withdrawing nature of the two ring nitrogens makes the C-4 position susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The C-I bond is relatively weak compared to other carbon-halogen bonds, making iodine an excellent leaving group, a property that is fundamental to its reactivity profile. proprogressio.hu

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom bonds at the C-4 position of 4-iodo-6-methylsulfanyl-pyrimidine. The high reactivity of the iodo-substituent in these reactions allows for transformations to occur under relatively mild conditions. proprogressio.hunih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organohalide and an organoboron compound. nih.gov In the context of halo-pyrimidines, the reactivity of the halogen substituent is crucial, with the established sequence being I > Br > Cl. proprogressio.hu This trend underscores the utility of this compound as a superior substrate for such transformations compared to its chloro or bromo analogs.

The reaction involves the palladium-catalyzed coupling of the pyrimidine with various aryl or heteroaryl boronic acids or their esters. nih.govresearchgate.net While specific studies on this compound are not extensively detailed, research on analogous 4,6-disubstituted pyrimidines demonstrates that these reactions proceed efficiently. For instance, the coupling of 4-chloro-6-substituted pyrimidines with arylboronic acids has been shown to furnish the corresponding 4,6-disubstituted pyrimidines in acceptable yields. researchgate.net Given the higher reactivity of the iodo-substituent, it is expected that this compound would undergo Suzuki-Miyaura coupling under similar, if not milder, conditions to afford 4-aryl-6-methylsulfanyl-pyrimidines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

| Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ / NaHCO₃ | DME / THF | 80 °C | proprogressio.hu |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | Not Specified | researchgate.net |

| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not Specified | Not Specified | researchgate.net |

The Sonogashira reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond, coupling a vinyl or aryl halide with a terminal alkyne. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govsoton.ac.uk The iodo-substituent at the C-4 position of this compound makes it an ideal substrate for introducing alkyne moieties.

A study on the closely related compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, demonstrated a convenient protocol for Sonogashira reactions. tandfonline.com In the presence of Pd-Cu catalysts, the iodo-position reacted selectively to couple with various terminal alkynes, yielding 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. tandfonline.com This indicates that the C-4 iodo group of this compound would be similarly reactive, providing access to 4-alkynyl-6-methylsulfanyl-pyrimidines. These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. nih.gov

Table 2: Conditions for Sonogashira Coupling of a Halogenated Methylthiopyrimidine

| Substrate | Catalyst System | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Pd-Cu | DMF | 80 °C | Formation of 4,5-disubstituted pyrimidines in moderate to good yields | tandfonline.com |

Beyond the Suzuki and Sonogashira reactions, the reactive C-I bond is amenable to other important transformations. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While specific examples with this compound are scarce in the reviewed literature, the general applicability of this reaction to aryl halides suggests its potential for synthesizing 4-amino-6-methylsulfanyl-pyrimidine derivatives. Recent advances have even described an "aminative Suzuki-Miyaura coupling," which joins the pathways of Suzuki-Miyaura and Buchwald-Hartwig reactions, transforming aryl halides and boronic acids into diaryl amines. nih.gov This highlights the continuous expansion of catalytic methods applicable to substrates like this compound for creating diverse C-C and C-heteroatom linkages.

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. In SNAr, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. For dihalogenated pyridines and pyrimidines, SNAr reactions in the absence of a transition metal catalyst often show high regioselectivity. mdpi.comnsf.gov For 2,4-dihalopyridines, nucleophilic attack preferentially occurs at the C-4 position. nsf.gov

The feasibility of an SNAr reaction is governed by both kinetic and thermodynamic factors. A good leaving group is one that can stabilize the negative charge it acquires upon departing. In the halogen group, the leaving group ability increases down the group: F < Cl < Br < I. Iodine, being the largest and most polarizable of the common halogens, forms the weakest bond with carbon and its anion (iodide, I⁻) is the most stable. Consequently, the C-I bond is the most easily broken, making iodo-substituted compounds the most reactive among halopyrimidines in SNAr reactions.

The general reactivity trend for halogen displacement is F > Cl > Br > I when considering the bond polarization and the stability of the intermediate (electronegativity), but I > Br > Cl > F when considering the stability of the leaving group (leaving group ability). youtube.comyoutube.comsavemyexams.com In SNAr reactions, the cleavage of the carbon-halogen bond is often the rate-determining step, making the leaving group ability paramount. Therefore, the sequence of reactivity is typically I > Br > Cl > F. proprogressio.hu A more reactive halogen will displace a less reactive one from a compound. savemyexams.comyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Position

Substrate Scope and Nucleophile Diversity (e.g., O-, S-, N-nucleophiles)

The iodine atom at the C-4 position of this compound serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. The electron-withdrawing nature of the pyrimidine ring facilitates these substitution reactions.

Oxygen Nucleophiles: The iodo group can be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to furnish the corresponding 4-alkoxy- and 4-aryloxy-6-methylsulfanyl-pyrimidines. These reactions are typically carried out in the presence of a base to generate the nucleophilic species.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the C-4 iodine. For instance, reaction with sodium methyl mercaptide can be used to introduce a second methylsulfanyl group, yielding 4,6-bis(methylsulfanyl)pyrimidine.

Nitrogen Nucleophiles: A broad range of nitrogen nucleophiles, including primary and secondary amines, can readily displace the iodo group. This provides a convenient route to a variety of 4-amino-6-methylsulfanyl-pyrimidine derivatives. The reaction conditions can often be tuned to favor substitution at the C-4 position. For example, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group at the C-4 position in a related dichloromethylsulfonylpyrimidine system in the presence of weak bases. bldpharm.com

The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I for reactions with many common nucleophiles. However, the reactivity of the iodine substituent in this compound makes it a valuable precursor for the synthesis of diverse pyrimidine derivatives.

Reactivity of the Methylsulfanyl Moiety at C-6

The methylsulfanyl group at the C-6 position offers a rich platform for a variety of chemical transformations, including oxidation, desulfurization, and participation in ring-forming reactions.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom of the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the pyrimidine ring, enhancing its electrophilicity.

The oxidation of the methylsulfanyl group can be controlled to selectively yield either the sulfoxide or the sulfone. A variety of oxidizing agents have been employed for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate (B81510), and meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.orgresearchgate.net

For the selective oxidation to the sulfoxide, milder conditions and controlled stoichiometry of the oxidant are typically required. Over-oxidation to the sulfone can be a competing reaction. The use of ozone has also been reported as an efficient method for the oxidation of methylthiopyrimidines to their corresponding sulfonyl derivatives, potentially offering improved efficiency and reduced wastewater generation compared to hydrogen peroxide. wipo.int

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine from its methylthio precursor has been achieved in high yield using hydrogen peroxide with sodium tungstate dihydrate as a catalyst. asianpubs.org This suggests that similar protocols could be applicable to this compound.

Table 1: Oxidation of Methylsulfanylpyrimidines

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 4,6-dimethoxy-2-methylthiopyrimidine | H₂O₂ / Na₂WO₄·2H₂O | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 95% | asianpubs.org |

| 4,6-dichloro-2-(methylthio)pyrimidine | m-CPBA | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | - | bldpharm.com |

Oxidation of the methylsulfanyl group to a methylsulfonyl group (—SO₂CH₃) significantly increases the electrophilicity of the C-6 position. The methylsulfonyl group is a potent electron-withdrawing group and an excellent leaving group in SNAr reactions. This enhanced reactivity allows for the displacement of the sulfonyl group by a variety of nucleophiles, a reaction that is generally not feasible with the unoxidized methylsulfanyl group.

In studies on related 2-(methylsulfonyl)pyrimidines, the sulfone group has been successfully displaced by nucleophiles such as cyanide and amines. bldpharm.comresearchgate.net For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.net This highlights the utility of the oxidation-displacement strategy for the functionalization of the pyrimidine ring.

Desulfurization Reactions

Participation in Annulation and Ring-Forming Reactions

The pyrimidine ring and its substituents can participate in annulation reactions to form fused bicyclic and polycyclic systems. While direct participation of the methylsulfanyl group of this compound in such reactions is not extensively documented, related pyrimidine derivatives are known to undergo these transformations. For instance, 4-pyrimidone-2-thioethers serve as versatile building blocks for the synthesis of densely functionalized pyrimidines. nih.gov The reaction of 2-(methylsulfanyl)pyrimidin-4-amine with a derivative of Meldrum's acid has been used to synthesize a bicyclic 4H-pyrimido[1,6-a]pyrimidine system. sigmaaldrich.com These examples suggest the potential for the methylsulfanyl group or its derivatives to be involved in the construction of more complex heterocyclic frameworks.

Reactivity of the Pyrimidine Nucleus and its Electron Distribution

The pyrimidine ring is classified as a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. The substituents on the ring, in this case, an iodo group at the C-4 position and a methylsulfanyl group at the C-6 position, further modulate this reactivity profile.

The electron-withdrawing inductive effect of the iodine atom and the sulfur atom in the methylsulfanyl group further decreases the electron density of the pyrimidine ring. However, the sulfur atom also possesses lone pairs of electrons that can be partially donated to the ring through resonance, which can slightly counteract the inductive withdrawal.

Computational studies on similarly substituted pyrimidines suggest that the electron density is lowest at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6) and highest at the C-5 position. This distribution makes the C-4 and C-6 positions prime targets for nucleophilic attack, especially when bearing a good leaving group like iodine.

Electrophilic Attack on the Pyrimidine Ring (e.g., at C-5)

Due to the π-deficient nature of the pyrimidine ring, direct electrophilic aromatic substitution is generally challenging. researchgate.net However, the C-5 position is the most electron-rich carbon atom and is therefore the most likely site for such an attack, should the conditions be forcing enough or if the ring is sufficiently activated. researchgate.net

The presence of the methylsulfanyl group, which can act as a weak activating group through resonance, alongside the deactivating iodo group, creates a nuanced situation. In general, for an electrophilic attack to occur on the pyrimidine ring of this compound, strong electrophiles and often harsh reaction conditions are required.

Research on related pyrimidine systems has shown that the introduction of strong electron-donating groups, such as amino or alkoxy groups, can facilitate electrophilic substitution at the C-5 position. For instance, the bromination of pyrimidine nucleosides at the C-5 position is a known transformation, often utilizing reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov While no direct examples for this compound are prominently documented, it is plausible that similar reactions could be achieved, albeit likely with lower efficiency compared to more activated pyrimidines.

Functional Group Interconversions of the Pyrimidine Core

The true synthetic utility of this compound lies in the diverse transformations of its substituent groups, which serve as versatile handles for molecular elaboration.

The carbon-iodine bond at the C-4 position is particularly reactive and susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyrimidines. Notable examples include:

Suzuki-Miyaura Coupling: The reaction of the iodo-pyrimidine with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C-4 position.

Sonogashira Coupling: This reaction involves the coupling of the iodo-pyrimidine with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield 4-alkynylpyrimidines.

Heck Coupling: The palladium-catalyzed reaction with alkenes can also be employed to introduce alkenyl substituents at the C-4 position.

The methylsulfanyl group at the C-6 position also offers avenues for functionalization. It can be:

Oxidized: The sulfur atom can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. These sulfonyl pyrimidines are themselves valuable synthetic intermediates, as the sulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions.

Displaced: The methylsulfanyl group can be displaced by various nucleophiles, although this typically requires activation, for example, through oxidation to the sulfone.

The following table summarizes some key functional group interconversions of this compound and its derivatives:

| Starting Functional Group | Reagent(s) and Conditions | Resulting Functional Group | Reaction Type |

| 4-Iodo | Arylboronic acid, Pd catalyst, base | 4-Aryl | Suzuki-Miyaura Coupling |

| 4-Iodo | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl | Sonogashira Coupling |

| 6-Methylsulfanyl | Oxidizing agent (e.g., m-CPBA) | 6-Methylsulfinyl/6-Methylsulfonyl | Oxidation |

| 6-Methylsulfonyl | Nucleophile (e.g., amine) | 6-Amino | Nucleophilic Aromatic Substitution |

These transformations highlight the versatility of this compound as a building block in the synthesis of more complex and potentially bioactive molecules. The ability to selectively functionalize both the C-4 and C-6 positions through a variety of modern synthetic methods makes it a valuable scaffold for drug discovery and materials science.

4 Iodo 6 Methylsulfanyl Pyrimidine As a Key Synthetic Intermediate and Building Block

Utility in the Construction of Complex Heterocyclic Systems

The unique substitution pattern of 4-iodo-6-methylsulfanyl-pyrimidine makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly those containing a pyrimidine (B1678525) core. This is of significant interest in medicinal chemistry, as pyrimidine-based structures are found in numerous biologically active molecules, including nucleic acids. nih.gov

The pyrimidine ring is a fundamental component of purines and their analogues, which are known for their roles in various biological processes. nih.govnih.gov this compound can be strategically employed in the synthesis of these fused systems. The iodine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to build an adjacent ring, while the methylsulfanyl group can be modified or replaced to introduce further diversity.

Similarly, this compound is a valuable precursor for pyrrolopyrimidines, another class of fused heterocycles with significant pharmacological interest. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidines, for instance, can be achieved through multi-step reaction sequences that utilize the reactivity of both the iodo and methylsulfanyl groups to construct the fused pyrrole (B145914) ring. researchgate.netresearchgate.netgoogle.comnih.gov The development of efficient synthetic routes to these fused systems is an active area of research, with various strategies being explored to create libraries of diverse derivatives. jchr.orgresearchgate.net

Table 1: Examples of Fused Pyrimidine Derivatives Synthesized from Pyrimidine Precursors

| Derivative Class | Synthetic Approach | Key Features |

| Purine Analogues | Cyclization reactions following substitution at the iodo position. | Mimics the structure of natural purines, often used in antimetabolite therapies. nih.govwikipedia.org |

| Pyrrolopyrimidines | Annulation strategies involving reactions at both the iodo and methylsulfanyl positions. | Creates a bicyclic system with a wide range of potential biological activities. nih.gov |

| Pyranopyrimidines | Multi-component condensation reactions. | Fuses a pyran ring to the pyrimidine core, leading to novel scaffolds. researchgate.net |

| Thienopyrimidines | Isosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring. | Explores the impact of heteroatom substitution on biological activity. nih.gov |

| Pyrazolopyrimidines | Cyclization with hydrazine (B178648) derivatives. | Results in fused systems with potential applications as kinase inhibitors. rsc.orgmdpi.com |

Beyond fused systems, this compound can be utilized in the construction of more complex three-dimensional structures like bridged and spirocyclic frameworks. These architectures are of interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties. The synthesis of such frameworks often involves intricate multi-step sequences that take advantage of the differential reactivity of the iodo and methylsulfanyl groups to form the necessary ring systems.

Application in Molecular Scaffold Diversification

The ability to selectively modify this compound at two positions makes it a powerful tool for molecular scaffold diversification. This allows for the systematic exploration of chemical space around a core pyrimidine structure.

Researchers can design and synthesize a wide variety of pyrimidine-containing molecules by strategically reacting this compound with different reagents. nih.gov For example, the iodine can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkyl, or alkynyl groups. The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, or it can be displaced by nucleophiles to introduce new functional groups. This dual reactivity allows for the creation of a vast array of derivatives with tailored properties. nih.gov

Table 2: Reactions for Molecular Scaffold Diversification

| Reaction Type | Position | Reagents | Resulting Functional Group |

| Suzuki Coupling | 4-position (Iodo) | Boronic acids/esters, Palladium catalyst | Aryl or heteroaryl group |

| Sonogashira Coupling | 4-position (Iodo) | Terminal alkynes, Palladium/Copper catalyst | Alkynyl group |

| Nucleophilic Aromatic Substitution | 6-position (Methylsulfanyl) | Amines, thiols, etc. | Amino, thioether, etc. |

| Oxidation | 6-position (Methylsulfanyl) | Oxidizing agents (e.g., m-CPBA) | Sulfoxide or sulfone |

The versatility of this compound makes it an excellent starting material for the development of chemical libraries for high-throughput screening. By systematically varying the substituents at the 4- and 6-positions, large collections of related compounds can be synthesized. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery and to probe biological pathways. The synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues is one such example of creating compound libraries for biological evaluation. researchgate.netchemrxiv.orgresearchgate.netrsc.org

Precursor for Specialty Organic Materials

While the primary focus of research on this compound has been in the area of medicinal chemistry, its properties also make it a potential precursor for the synthesis of specialty organic materials. The pyrimidine core, with its electron-deficient nature, and the potential for extensive conjugation through attached substituents, could be exploited in the design of materials with interesting electronic or photophysical properties. For instance, pyrimidine-containing polymers or small molecules could be investigated for applications in organic electronics, although specific performance data is outside the scope of this article. The synthesis of pyrimidine Schiff bases and their selenium-containing nanoparticles highlights the use of pyrimidine derivatives in creating novel materials. nih.gov

Theoretical and Computational Studies Pertaining to 4 Iodo 6 Methylsulfanyl Pyrimidine

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the molecular structure and properties of heterocyclic compounds. nih.govnih.gov By solving approximations of the Schrödinger equation, DFT can provide detailed insights into geometry, electronic distribution, and spectroscopic behavior. For substituted pyrimidines, calculations are often performed using hybrid functionals like B3LYP with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govrsc.org

Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic architecture of 4-iodo-6-methylsulfanyl-pyrimidine is defined by the interplay of the electron-deficient pyrimidine (B1678525) ring and its substituents. The methylsulfanyl (-SCH₃) group typically acts as an electron-donating group through resonance, while the iodine atom exerts a more complex influence, acting as an electron-withdrawing group via induction but also capable of electron donation through its lone pairs.

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov In related pyrimidine derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-deficient pyrimidine ring. nih.gov For this compound, the HOMO would likely have significant contributions from the sulfur and iodine atoms, while the LUMO would be centered on the pyrimidine ring.

Charge Distribution: Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hyperconjugative interactions, and bond properties. nih.gov This analysis for this compound would likely reveal a significant negative charge on the nitrogen atoms of the pyrimidine ring, characteristic of their high electronegativity. The sulfur atom would also carry a partial negative charge, while the attached carbon atoms and the iodine atom would be influenced by their respective bonding environments.

A hypothetical Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. The red regions, indicating negative potential, would be concentrated around the nitrogen atoms, representing likely sites for electrophilic attack. The blue regions, indicating positive potential, would be found near the hydrogen atoms, highlighting them as potential sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters and Molecular Vibrations (e.g., NMR, IR, Raman)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the pyrimidine ring protons and carbons would show shifts influenced by the ring's aromaticity and the electronic effects of the iodo and methylsulfanyl substituents.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net Key vibrational modes for this compound would include C-H stretching, C=N and C=C stretching within the pyrimidine ring, C-S stretching, and C-I stretching.

| Assignment | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds on the pyrimidine ring. |

| ν(C-H) aliphatic | 3000-2850 | Stretching vibrations of C-H bonds in the methyl group. |

| ν(C=N), ν(C=C) | 1600-1400 | Ring stretching vibrations characteristic of the pyrimidine core. |

| δ(C-H) | 1450-1350 | In-plane bending of methyl and ring C-H bonds. |

| ν(C-S) | 750-600 | Stretching vibration of the carbon-sulfur bond. |

| ν(C-I) | 600-500 | Stretching vibration of the carbon-iodine bond. |

Evaluation of Reactivity Descriptors (e.g., Fukui Functions, Condensed Local Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov The Fukui function, f(r), is a key descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgscm.com It measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org

f⁺(r): For nucleophilic attack (the molecule accepts an electron), the reactivity is governed by the distribution of the LUMO.

f⁻(r): For electrophilic attack (the molecule donates an electron), the reactivity is related to the distribution of the HOMO.

For this compound, the condensed Fukui functions would likely indicate that the nitrogen atoms and potentially the carbon atom between them are the primary sites for electrophilic attack (highest f⁻ values). The carbon atoms bonded to the electronegative iodine and nitrogen atoms would be the most probable sites for nucleophilic attack (highest f⁺ values). researchgate.net These descriptors are critical for predicting the regioselectivity of chemical reactions. nih.govresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. mdpi.com For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SₙAr), where the iodide ion acts as a leaving group.

By modeling the reaction of the pyrimidine with a nucleophile, researchers can calculate the activation energy barriers for different potential pathways. nih.gov This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. libretexts.org Analysis of the transition state's geometry and vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) confirms the pathway. mdpi.comnih.gov Such studies can reveal whether the substitution proceeds via a concerted mechanism or a stepwise pathway involving a stable intermediate (a Meisenheimer complex), and how factors like the solvent and the nature of the nucleophile influence the reaction rate and outcome. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netiucr.orgacs.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto it.

By mapping normalized contact distance (d_norm), close intermolecular contacts are highlighted in red, revealing the location and nature of interactions like hydrogen bonds and halogen bonds. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. iucr.org

For this compound, a Hirshfeld analysis would likely reveal several key interactions:

H···H Contacts: These are typically the most abundant contacts, arising from van der Waals forces. nih.gov

C–H···N Hydrogen Bonds: Weak hydrogen bonds between the methyl or ring hydrogens and the nitrogen atoms of neighboring pyrimidine rings are expected.

Halogen Bonding (C–I···N/S): The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, which can act as a Lewis acid and interact with Lewis bases like the nitrogen or sulfur atoms of adjacent molecules. nih.govcapes.gov.brnih.gov These directional interactions can be crucial in directing the crystal packing.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | General van der Waals contacts. |

| C···H / H···C | ~17% | Contacts involving carbon and hydrogen atoms. |

| N···H / H···N | ~13% | Represents hydrogen bonding involving nitrogen. |

| I···H / H···I | Variable | Contacts involving the iodine atom. |

| I···N / N···I | Variable | Potential halogen bonding interactions. |

Computational Prediction of Molecular Properties for Advanced Applications (e.g., Nonlinear Optical Properties)

Computational chemistry plays a vital role in the rational design of new materials with specific properties. rsc.org Pyrimidine derivatives are of interest for applications in nonlinear optics (NLO) due to their conjugated π-systems, which can be polarized by strong electromagnetic fields. nih.govresearchgate.net NLO materials are essential for technologies like optical switching and frequency conversion. arxiv.org

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate these properties. psu.edunih.gov The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's potential for second-harmonic generation. For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound, the methylsulfanyl group acts as a donor and the electron-deficient pyrimidine ring acts as an acceptor. Computational studies on similar pyrimidine-based "push-pull" systems have shown that they can possess significant NLO properties. rsc.orgresearchgate.net Calculations for this specific compound would quantify its hyperpolarizability and help assess its potential as an NLO material. rsc.org

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Catalytic Strategies for Derivatization

The derivatization of 4-iodo-6-methylsulfanyl-pyrimidine is a key area for future research, with a focus on creating more efficient and selective catalytic systems. The iodo-substituent at the 4-position is a prime site for cross-coupling reactions, which are fundamental for introducing molecular complexity. While palladium-catalyzed reactions are standard, the exploration of alternative, more sustainable, and cost-effective catalysts is a significant research direction.

Recent advancements in catalysis offer a glimpse into the future of pyrimidine (B1678525) derivatization. For instance, the use of iron, nickel, and copper catalysts in cross-coupling reactions is gaining traction. researchgate.net These earth-abundant metals present a more economical and environmentally friendly alternative to precious metals like palladium. Furthermore, the development of photoredox catalysis, often in dual systems with nickel, has opened up new pathways for C-C and C-N bond formation under mild conditions. researchgate.net Applying these innovative catalytic strategies to this compound could lead to the discovery of novel derivatives with unique biological or material properties.

Another promising area is the development of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. acs.orgnih.govorganic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, demonstrating the potential for creating highly decorated pyrimidine structures with high regioselectivity. acs.orgnih.govorganic-chemistry.org Adapting such MCR strategies to incorporate or build upon the this compound core would be a significant step forward.

| Catalytic Strategy | Potential Advantages for this compound |

| Earth-Abundant Metal Catalysis (Fe, Ni, Cu) | Lower cost, reduced environmental impact, potentially novel reactivity. |

| Photoredox/Dual Catalysis | Mild reaction conditions, access to unique bond formations, high functional group tolerance. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of molecular diversity. |

Exploration of Underutilized Reactivity Modes and Selective Transformations

Beyond the well-established cross-coupling reactions at the iodo-position, there is a significant opportunity to explore other, less conventional reactivity modes of this compound. The interplay between the iodo, methylsulfanyl, and pyrimidine ring nitrogen atoms offers a rich landscape for selective chemical transformations.

One area of interest is the selective functionalization of the C-H bonds of the pyrimidine ring. While the iodo group directs reactivity, direct C-H activation could provide alternative and more atom-economical routes to novel derivatives. Furthermore, the methylsulfanyl group can be a target for various transformations. Oxidation to the corresponding sulfoxide (B87167) or sulfone can modulate the electronic properties of the pyrimidine ring, influencing its reactivity and biological activity. Alternatively, the methylsulfanyl group can be displaced by other nucleophiles under specific conditions, providing another handle for derivatization.

The development of methodologies for the selective transformation of one functional group in the presence of others is a key challenge and a significant opportunity. For example, developing conditions that allow for the selective reaction at the iodo-position without affecting the methylsulfanyl group, or vice versa, would greatly enhance the synthetic utility of this compound.

Advanced In Silico Methodologies for Predictive Chemistry and Material Design

Computational chemistry and in silico modeling are poised to play an increasingly important role in the study of this compound and its derivatives. These methods can provide valuable insights into the compound's electronic structure, reactivity, and potential applications, thereby guiding experimental work and accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.gov This can help in prioritizing synthetic targets for drug discovery programs. Molecular docking and molecular dynamics simulations can be used to study the interactions of this compound derivatives with biological targets, such as enzymes or receptors. nih.govunair.ac.idaip.orgnih.govresearchgate.net This can provide a rational basis for the design of more potent and selective inhibitors. nih.govnih.govresearchgate.net

In silico tools can also be used to predict the material properties of polymers or other materials incorporating the this compound scaffold. By calculating properties such as electronic conductivity, thermal stability, and optical properties, researchers can identify promising candidates for various material science applications.

| In Silico Methodology | Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. nih.gov |

| Molecular Docking | Simulating binding to biological targets. nih.govunair.ac.idaip.orgnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its interactions. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. |

Sustainable and Scalable Production Methodologies for Academic and Industrial Applications

The development of sustainable and scalable methods for the production of this compound is crucial for its widespread use in both academic research and industrial applications. Green chemistry principles should be at the forefront of these efforts, aiming to minimize waste, reduce energy consumption, and use renewable resources.

One approach is the use of greener solvents and reaction conditions. For example, reactions in water or other environmentally benign solvents, or under solvent-free conditions, are highly desirable. Microwave-assisted synthesis and ultrasonic irradiation are other green technologies that can significantly reduce reaction times and improve yields. researchgate.netnih.gov

The development of continuous flow processes for the synthesis of this compound and its derivatives is another promising avenue. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. Furthermore, exploring biosynthetic routes or utilizing bio-based starting materials could offer a more sustainable long-term solution for the production of this important chemical building block. acs.orgnih.govorganic-chemistry.org The use of alcohols derived from biomass as starting materials in pyrimidine synthesis has been explored and represents a significant step towards sustainable chemical manufacturing. acs.orgnih.govorganic-chemistry.org

| Sustainable Approach | Benefit |

| Green Solvents/Solvent-Free Reactions | Reduced environmental pollution and health hazards. |

| Microwave/Ultrasonic Irradiation | Faster reaction times, higher yields, and reduced energy consumption. researchgate.netnih.gov |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Biomass-Derived Starting Materials | Reduced reliance on fossil fuels and increased sustainability. acs.orgnih.govorganic-chemistry.org |

常见问题

Q. What are the recommended synthetic routes for 4-Iodo-6-methylsulfanyl-pyrimidine, and how can purity be optimized?

Synthesis typically involves halogenation of 6-methylsulfanyl-pyrimidine derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. A two-step approach may include:

- Step 1 : Thioether formation at the 6-position via nucleophilic substitution.

- Step 2 : Directed iodination at the 4-position using iodine in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

| Parameter | Conditions |

|---|---|

| Reaction Temperature | 0–25°C (iodination step) |

| Catalyst | BF₃·Et₂O or Pd(OAc)₂ (cross-coupling) |

| Yield Optimization | 60–75% (dependent on halogenation efficiency) |

Q. How should researchers safely handle and store this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; methanol or DMSO solutions reduce dust formation.

- Storage : Under nitrogen in amber glass vials at –20°C to prevent iodine loss or degradation.

- Waste Management : Segregate halogenated waste and transfer to certified disposal services to avoid environmental contamination .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~2.5 ppm for SCH₃; δ ~90 ppm for C-I in ¹³C).

- X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., C-I bond ~2.09 Å; mean C–C bond deviation <0.003 Å, as in similar pyrimidine structures) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from:

- Catalyst-Ligand Mismatch : Pd(PPh₃)₄ may underperform vs. PdCl₂(dppf) with electron-deficient ligands.

- Solvent Effects : DMF enhances solubility but may deactivate catalysts; toluene/EtOH mixtures improve efficiency. Systematic screening using Design of Experiments (DoE) can identify optimal parameters. For example, reports 38% yield improvement via ligand tuning in analogous pyrrolopyrimidine syntheses .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Align iodine and SCH₃ groups in hydrophobic pockets (docking scores ≤–8.0 kcal/mol suggest strong affinity).

- DFT Calculations : Assess electronic effects (e.g., iodine’s σ-hole enhances halogen bonding). Compare with crystallographic data (e.g., ’s bond angles) .

Q. How do researchers address conflicting data in solvent-dependent stability studies?

Stability variations in DMSO vs. aqueous buffers may stem from:

- Hydrolytic Degradation : Iodine substituents are prone to hydrolysis in H₂O (pH >7).

- Radical Scavenging : SCH₃ groups in DMSO act as radical traps, prolonging stability. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation pathways. highlights similar chloro-fluoro pyrimidine degradation via SNAr mechanisms .

Q. What methodologies optimize regioselective functionalization of this compound?

- Directed Metallation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions before electrophilic quenching.

- Protecting Groups : Temporary protection of SCH₃ (e.g., oxidation to sulfoxide) prevents unwanted side reactions. ’s carboxylate-functionalized pyrimidine synthesis demonstrates regiocontrol via steric directing groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results in cell-based assays?

Discrepancies may arise from:

- Cell Line Variability : Metabolism differences (e.g., PANC-1 vs. MIA PaCa-2 in ’s cytotoxicity assays).

- Compound Solubility : DMSO concentration thresholds (e.g., >0.1% induces artifactual toxicity). Normalize data to vehicle controls and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for proliferation) .

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

- Thermal Motion : High B-factors in X-ray data (e.g., ’s T = 123 K) reduce bond-length accuracy.

- Solvent Effects : Crystal packing forces (e.g., hydrogen bonds) distort gas-phase DFT geometries. Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify trends .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。